N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-10-17-11-16(8-9-18(17)21(14)2)13-20-19(22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYLBCVWNFKYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenylacetamide Moiety: The final step involves the reaction of the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Structure
The compound features a complex structure characterized by an indole moiety linked to a phenylacetamide group. This unique combination enhances its biological activity and interaction with various molecular targets.
Medicinal Chemistry
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide has been identified as a lead compound in drug discovery due to its diverse biological activities:
- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
- Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has shown that it can modulate cytokine production and reduce edema in animal models .
Biological Studies
The compound is utilized in various biological studies to elucidate:
- Mechanisms of Action : Understanding how this compound interacts with cellular targets can provide insights into its therapeutic potential. For instance, it may inhibit specific kinases or modulate receptor activity.
- Pharmacological Profiles : Evaluating its pharmacokinetics and pharmacodynamics helps in assessing its suitability as a therapeutic agent.
Chemical Biology
In chemical biology, this compound serves as a tool compound for:
- Studying Indole Derivatives : Researchers use this compound to explore the broader class of indole derivatives and their roles in biological systems.
Industrial Applications
The compound also finds utility in industrial settings:
- Synthesis of Complex Molecules : It acts as an intermediate in the production of other pharmaceuticals, enhancing the efficiency of synthetic pathways.
Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methoxybenzamide) | Contains methoxy group | Enhanced anticancer properties |
| 1,2-dimethylindole | Lacks amide functionality | Lower biological activity |
This compound exhibits unique properties compared to similar compounds due to its specific substitution pattern that enhances binding affinity and biological activity .
Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Target Compound: N-((1,2-Dimethyl-1H-Indol-5-yl)Methyl)-2-Phenylacetamide
- Core : 1,2-Dimethylindole (electron-rich aromatic system).
- Linker : Methylene group (-CH2-).
- Terminal Group : Phenylacetamide (amide bond with unsubstituted phenyl).
Comparison Compounds:
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide ():
- Core : Benzothiazole with a trifluoromethyl (-CF3) group at position 4.
- Terminal Group : Phenylacetamide (identical to the target compound).
- Key Difference : Benzothiazole cores are less electron-rich than indoles, and the -CF3 group increases electronegativity and metabolic resistance .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ():
- Core : Benzothiazole with -CF3.
- Terminal Group : 3-Methoxyphenylacetamide.
- Key Difference : Methoxy (-OCH3) substitution enhances polarity and may influence receptor binding via hydrogen bonding .
2-((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)Thio)-N-Isopropyl-N-Phenylacetamide ():
- Core : Tetrazole ring (five-membered, nitrogen-rich heterocycle) with 4-ethoxyphenyl.
- Linker : Thioether (-S-) group.
- Terminal Group : N-Isopropyl-N-phenylacetamide.
- Key Difference : Tetrazole acts as a bioisostere for carboxylic acids, improving bioavailability. The thioether linker and branched isopropyl group introduce steric bulk .
Physicochemical and Pharmacokinetic Properties (Inferred)
| Compound Name | Core Structure | LogP (Predicted) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-((1,2-Dimethyl-1H-Indol-5-yl)Methyl)-2-PA | Indole | ~3.2 | ~308.4 | 1,2-Dimethyl, phenylacetamide |
| N-(6-CF3-Benzothiazole-2-yl)-2-PA | Benzothiazole | ~3.8 | ~340.3 | -CF3, phenylacetamide |
| N-(6-CF3-Benzothiazole-2-yl)-2-(3-OCH3-PA) | Benzothiazole | ~3.1 | ~370.4 | -CF3, 3-OCH3-phenylacetamide |
| 2-(Tetrazole-thio)-N-Isopropyl-N-PA | Tetrazole | ~4.5 | ~439.5 | Tetrazole, thioether, isopropyl |
Notes:
- The indole-based target compound likely exhibits moderate lipophilicity (LogP ~3.2), balancing blood-brain barrier penetration and aqueous solubility.
- Benzothiazole derivatives with -CF3 groups show higher LogP values due to the hydrophobic trifluoromethyl group .
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by an indole ring with dimethyl substitution and a phenylacetamide moiety. The synthesis typically involves:
- Formation of the Indole Ring : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Dimethyl Substitution : The indole is methylated at the 1 and 2 positions using methyl iodide.
- Attachment of Phenylacetamide : This is achieved by reacting the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptor proteins and enzymes. It may modulate various biochemical pathways, leading to diverse physiological effects.
Key Targets:
- RCAR/PYR/PYL Receptors : The compound shows affinity for these receptor proteins, influencing metabolic and signaling pathways that could be pivotal in therapeutic contexts.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| N-(dimethylindole) | A549 (lung cancer) | 10 | Significant inhibition |
| N-(dimethylindole) | HSAEC1-KT (normal) | 50 | Moderate cytotoxicity |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it has inhibitory effects on multidrug-resistant strains of Staphylococcus aureus.
Case Studies and Research Findings
- Anticancer Activity Study : In a study comparing various derivatives of indole compounds, this compound was shown to significantly reduce cell viability in A549 cells compared to untreated controls. This suggests potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a notable reduction in bacterial growth rates when treated with this compound, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide and its analogs?
- Answer : The compound can be synthesized via amide coupling reactions using reagents like EDCI/HOBt for activating carboxylic acids (e.g., 2-phenylacetic acid) and reacting them with amines (e.g., 1,2-dimethyl-1H-indol-5-ylmethylamine) . Alternatively, 1,3-dipolar cycloaddition reactions involving azides and alkynes (e.g., Cu-catalyzed click chemistry) are used to generate triazole-linked analogs, as seen in structurally similar acetamide derivatives . Key steps include solvent optimization (e.g., glacial acetic acid or 1,4-dioxane), purification via recrystallization (ethanol or ethyl acetate), and monitoring by TLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : H and C NMR (e.g., DMSO-) confirm substituent positions and stereochemistry. For example, aromatic protons in indole and phenyl rings resonate between δ 7.0–8.5 ppm, while methyl groups appear at δ 2.0–3.0 ppm .
- IR spectroscopy : Key peaks include C=O stretches (~1670–1680 cm) for the amide group and N-H stretches (~3260–3300 cm) .
- HRMS : Validates molecular weight (e.g., [M+H] ions) with precision ≤1 ppm error .
Q. What biological targets or activities are associated with this compound?
- Answer : Structurally related phenylacetamides exhibit insect growth regulatory activity by targeting ecdysteroid receptors (EcR) and antiproliferative effects in cancer models via kinase inhibition or Hedgehog pathway modulation . Specific bioassays include larval development inhibition in insects and cell viability assays (e.g., MTT) in cancer lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?
- Answer :
- Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhances receptor binding affinity, as seen in analogs with improved EcR activity .
- Heterocyclic replacements : Replacing the indole ring with imidazo[1,2-b]pyridazine or triazolo-triazine scaffolds improves metabolic stability and target selectivity .
- Stereochemical tuning : Enantiomers (e.g., (R)- vs. (S)-configurations) significantly impact activity, requiring chiral chromatography or asymmetric synthesis for resolution .
Q. What challenges arise in analyzing and resolving data contradictions in SAR studies?
- Answer :
- Bioassay variability : Differences in insect species (e.g., Spodoptera litura vs. Aedes aegypti) or cancer cell lines may lead to conflicting activity data. Standardized protocols (e.g., OECD guidelines) are recommended .
- Synthetic impurities : Byproducts from incomplete coupling or cycloaddition reactions (e.g., unreacted azides) can skew bioassay results. Purity must be confirmed via HPLC (>95%) .
- Computational modeling discrepancies : Molecular docking predictions (e.g., AutoDock Vina) may conflict with experimental IC values due to solvent effects or protein flexibility. MD simulations refine these models .
Q. How can researchers address stability and solubility issues in formulation studies?
- Answer :
- pH-sensitive degradation : Amide bonds hydrolyze under acidic conditions. Stability studies in buffers (pH 1–9) identify optimal storage conditions .
- Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility for in vivo administration .
- Photostability : UV-Vis spectroscopy assesses degradation under light exposure; amber glass vials mitigate this .
Q. What advanced analytical methods resolve stereochemical or polymorphic ambiguities?
- Answer :
- X-ray crystallography : Determines absolute configuration of chiral centers (e.g., (R)-2-hydroxy derivatives) .
- Dynamic NMR : Detects rotameric equilibria in flexible acetamide chains .
- DSC/TGA : Identifies polymorphs (e.g., Form I vs. Form II) by analyzing melting points and thermal decomposition profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
